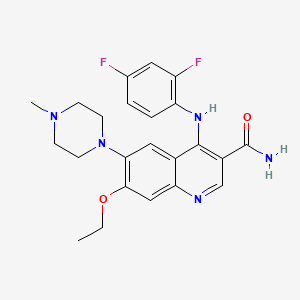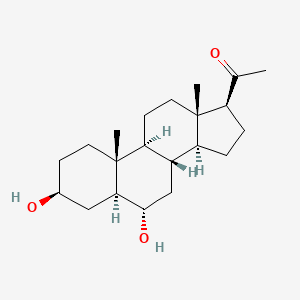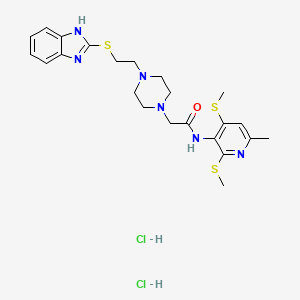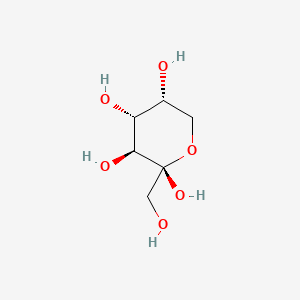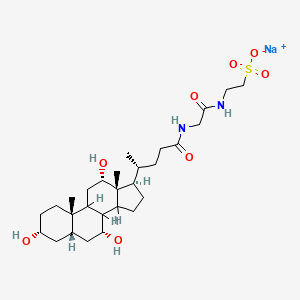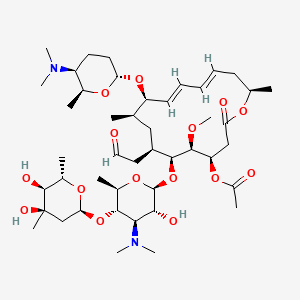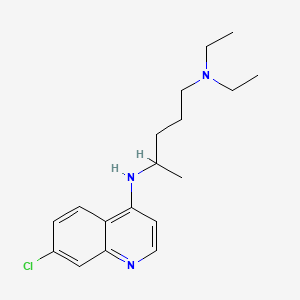
Chloroquine
Overview
Description
Chloroquine is a synthetic drug primarily used in the treatment and prevention of malaria. Discovered in 1934 and introduced into medicine in the 1940s, this compound is a member of the quinoline derivatives, a series of chemically related antimalarial agents . It is effective against susceptible strains of the malarial parasites Plasmodium vivax, Plasmodium ovale, and Plasmodium falciparum, as well as certain parasitic worms and amoebas . Additionally, this compound is used in the treatment of inflammatory rheumatic diseases such as lupus erythematosus and rheumatoid arthritis .
In Vivo
Chloroquine has been extensively studied in vivo in many different animal models. It has been used to study the effects of malaria and other diseases in mice, rats, and other animals. It has also been used to study the effects of this compound on the immune system, as well as its effects on cancer cells.
In Vitro
Chloroquine has been extensively studied in vitro in many different cell lines. It has been used to study the effects of this compound on the growth of parasites, as well as its effects on cancer cells. It has also been used to study the effects of this compound on the immune system, as well as its effects on cell signaling pathways.
Mechanism of Action
Chloroquine exerts its effects through several mechanisms:
Antimalarial Action: this compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin.
Anti-inflammatory Action: This compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and interfering with antigen presentation.
Antiviral Action: This compound raises the pH of endosomes, lysosomes, and Golgi vesicles, preventing viral particles from utilizing their activity for fusion and entry into the cell.
Biological Activity
Chloroquine has been shown to have a wide range of biological activities, including antimalarial, anti-inflammatory, and anti-cancer activities. It has been shown to inhibit the growth of parasites in the body, as well as inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity and can be used to treat rheumatoid arthritis and lupus.
Biochemical and Physiological Effects
This compound affects a wide range of biochemical and physiological processes in the body. It has been shown to inhibit the growth of parasites, as well as inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity and can be used to treat rheumatoid arthritis and lupus. It has also been shown to affect the immune system, as well as cell signaling pathways.
Advantages and Limitations for Lab Experiments
Chloroquine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively safe and inexpensive drug that can be used in a wide range of laboratory experiments. It also has a wide range of biological activities, including antimalarial, anti-inflammatory, and anti-cancer activities. A limitation of this compound is that it can be toxic at high doses and can cause side effects, such as nausea and vomiting.
Future Directions
There are a number of potential future directions for research on chloroquine. These include:
1. Investigating the effects of this compound on other diseases, such as cancer and autoimmune diseases.
2. Investigating the effects of this compound on the immune system and cell signaling pathways.
3. Developing new and more effective formulations of this compound for use in laboratory experiments.
4. Investigating the effects of this compound on the growth of parasites in the body.
5. Investigating the effects of this compound on the development of drug resistance.
6. Investigating the effects of this compound on the metabolism of other drugs.
7. Investigating the effects of this compound on the pharmacokinetics of other drugs.
8. Investigating the effects of this compound on the pharmacodynamics of other drugs.
9. Investigating the effects of this compound on drug delivery systems.
10. Investigating the effects of this compound on drug absorption and distribution.
11. Investigating the effects of this compound on drug metabolism and excretion.
12. Investigating the effects of this compound on drug toxicity and side effects.
13. Investigating the effects of this compound on drug efficacy and safety.
14. Investigating the effects of this compound on drug interactions.
15. Investigating the effects of this compound on drug efficacy in different populations.
16. Investigating the effects of this compound on drug resistance in different populations.
17. Investigating the effects of this compound on drug metabolism in different populations.
18. Investigating the effects of this compound on drug absorption in different populations.
19. Investigating the effects of this compound on drug distribution in different populations.
20. Investigating the effects of this compound on drug excretion in different populations.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chloroquine interacts with various enzymes, proteins, and other biomolecules. High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify this compound in pharmaceutical products and biological samples .
Cellular Effects
This compound has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . It has been identified to have severe gastrointestinal, neurological, cardiac, and ocular side effects, which are commonly related to this compound dose and treatment time .
Molecular Mechanism
This compound and its analog, hydroxythis compound, have similar chemical structure and pharmacokinetics properties . Both drugs cross cell membranes well . Hydroxythis compound is more polar, less lipophilic, and has more difficulty diffusing across cell membranes .
Temporal Effects in Laboratory Settings
The main chromatographic conditions used to identify and quantify this compound from tablets and injections, degradation products, and metabolites are presented and discussed .
Dosage Effects in Animal Models
The occurrence and intensity of side effects of this compound are commonly related to its dose and treatment time .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main chromatographic conditions used to identify and quantify this compound from tablets and injections, degradation products, and metabolites are presented and discussed .
Transport and Distribution
Both this compound and hydroxythis compound cross cell membranes well . Hydroxythis compound is more polar, less lipophilic, and has more difficulty diffusing across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroquine involves the condensation reaction of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane . The reaction proceeds through the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylaminopentane to form this compound.
Alkalization Extraction: The reaction mixture undergoes alkalization extraction to isolate this compound.
Concentration and Crystallization: The isolated this compound is concentrated and crystallized to improve purity.
Salification: The purified this compound is then salified with phosphoric acid to produce this compound phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4,7-dichloroquinoline and 2-amino-5-diethylaminopentane are used.
Continuous Extraction and Crystallization: The reaction mixture undergoes continuous extraction and crystallization to ensure high yield and purity.
Quality Control: The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Chloroquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can occur at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinoline derivatives with modified ring structures.
Reduction Products: Reduced quinoline compounds.
Substitution Products: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Chloroquine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying quinoline chemistry.
Biology: Employed in cell biology research to study autophagy and lysosomal function.
Medicine: Extensively used in the treatment of malaria, lupus erythematosus, and rheumatoid arthritis.
Comparison with Similar Compounds
Chloroquine is compared with other similar compounds, highlighting its uniqueness:
Hydroxythis compound: Similar in structure and function to this compound but generally considered less toxic.
Quinine: A natural compound used to treat malaria.
Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.
Artemisinin: A natural compound with potent antimalarial activity.
This compound’s unique properties, such as its ability to inhibit heme polymerase and modulate immune responses, make it a valuable compound in both medical and scientific research.
properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVZRBIWZFKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040446 | |
| Record name | Chloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. _Plasmodium_ species continue to accumulate toxic heme, killing the parasite. Chloroquine passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH. The raised pH in endosomes, prevent virus particles from utilizing their activity for fusion and entry into the cell. Chloroquine does not affect the level of ACE2 expression on cell surfaces, but inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry., The exact mechanism of antimalarial activity of chloroquine has not been determined. The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, studies using chloroquine indicate that the drug apparently concentrates in parasite digestive vacuoles, increases the pH of the vacuoles, and interferes with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by chloroquine., The 4-aminoquinoline derivatives, including chloroquine, also have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. Chloroquine reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2. In vitro studies indicate that chloroquine also inhibits chemotaxis of polymorphonuclear leukocytes, macrophages, and eosinophils., Antiprotozoal-Malaria: /Mechanism of action/ may be based on ability of chloroquine to bind and alter the properties of DNA. Chloroquine also is taken up into the acidic food vacuoles of the parasite in the erythrocyte. It increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, chloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, chloroquine interrupts erythrocytic schizogony of the parasite. its ability to concentrate in parasitized erythrocytes may account for its selective toxicity against the erythrocytic stages of plasmodial infection., Antirheumatic-Chloroquine is though to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown. | |
| Record name | Chloroquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals | |
CAS RN |
54-05-7 | |
| Record name | Chloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886U3H6UFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87-89.5, 87 °C, 289 °C | |
| Record name | Chloroquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

